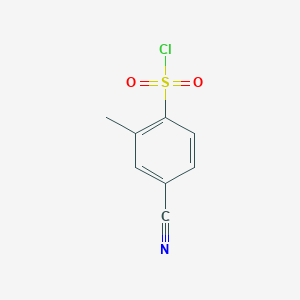

4-Cyano-2-methylbenzene-1-sulfonyl chloride

Description

4-Cyano-2-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride characterized by a benzene ring functionalized with a sulfonyl chloride (-SO₂Cl) group at position 1, a methyl (-CH₃) group at position 2, and a cyano (-CN) group at position 4. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing groups (e.g., -CN and -SO₂Cl) enhances electrophilicity, while the methyl group introduces steric and electronic effects that modulate reactivity and solubility .

Properties

IUPAC Name |

4-cyano-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-4-7(5-10)2-3-8(6)13(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUSOMHSAVNNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 4-Cyano-2-methylbenzenesulfonic Acid Using Thionyl Chloride

Method Overview:

The most common and industrially relevant method for synthesizing 4-cyano-2-methylbenzene-1-sulfonyl chloride involves converting the corresponding sulfonic acid into the sulfonyl chloride via chlorination with thionyl chloride (SOCl2).

Reaction:

$$

\text{4-Cyano-2-methylbenzenesulfonic acid} + \text{SOCl}2 \xrightarrow{\text{Reflux, inert atmosphere}} \text{4-Cyano-2-methylbenzene-1-sulfonyl chloride} + \text{SO}2 + \text{HCl}

$$

- Reflux temperature typically around 70–80 °C.

- Inert atmosphere (nitrogen or argon) to avoid moisture interference.

- Reaction time varies from 2 to 6 hours depending on scale and solvent.

- Common solvents: dry dichloromethane or chloroform to facilitate reflux and product isolation.

- High yield and purity.

- Straightforward reaction setup.

- By-products (SO2 and HCl) are gaseous and easily removed.

Industrial Adaptation:

Continuous flow reactors are sometimes employed to enhance scalability and control over reaction parameters, improving yield and reducing side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Chlorination with SOCl2 | 4-Cyano-2-methylbenzenesulfonic acid | Thionyl chloride (SOCl2) | Reflux, inert atmosphere, 2–6 h | High yield, simple setup | Requires dry conditions |

| Diazotization followed by Chlorination | 2-Methyl-4-aminobenzenesulfonic acid | NaNO2, HCl, then SOCl2 or sulfuryl chloride | Low temp diazotization, acidic aqueous medium | Useful for amine precursors | Multi-step, sensitive conditions |

| Chlorination with PCl5 or POCl3 | 4-Cyano-2-methylbenzenesulfonic acid | Phosphorus pentachloride or oxychloride | Anhydrous, 0–50 °C, several hours | Effective chlorination | Hazardous reagents, complex work-up |

Research Findings and Optimization Notes

- Reaction Atmosphere: The presence of moisture significantly reduces yield due to hydrolysis of sulfonyl chloride; hence inert atmosphere and dry solvents are critical.

- Temperature Control: Maintaining reflux temperature for SOCl2 chlorination optimizes conversion while minimizing decomposition of the cyano group.

- Catalysts: In diazotization methods, copper(I) chloride can catalyze the substitution step, improving yield and reaction rate.

- Continuous Flow Adaptation: Industrial processes benefit from continuous flow reactors that allow precise control of reaction time and temperature, enhancing product purity and throughput.

- Purification: Post-reaction work-up typically involves removal of gaseous by-products, aqueous washes to remove residual acids, and recrystallization or distillation to isolate pure sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing cyano and sulfonyl chloride groups.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and Lewis acids (AlCl3, FeCl3) are commonly used.

Nucleophilic Substitution: Nucleophiles such as amines, alcohols, and thiols react with the sulfonyl chloride group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to reduce the cyano group.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives of 4-cyano-2-methylbenzenesulfonyl chloride.

Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Reduction: 4-Amino-2-methylbenzenesulfonyl chloride.

Scientific Research Applications

Organic Synthesis

4-Cyano-2-methylbenzene-1-sulfonyl chloride is widely used in organic synthesis for the preparation of sulfonamide derivatives. These derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals. The sulfonyl chloride group reacts readily with nucleophiles, allowing for various nucleophilic substitution reactions that yield sulfonamides, sulfonate esters, and thioesters .

The compound has been employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists. For instance, sulfonamide derivatives derived from this compound have demonstrated potential therapeutic applications in antimicrobial and anticancer treatments .

Medicinal Chemistry

In medicinal chemistry, 4-cyano-2-methylbenzene-1-sulfonyl chloride serves as a building block for the development of new drugs. Its derivatives have been explored for their efficacy against various diseases, including infections and cancers. The reactivity of the cyano group allows for further modifications that enhance biological activity .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and specialty chemicals. Its ability to undergo electrophilic aromatic substitution makes it valuable for synthesizing complex chemical structures that are essential in various industrial processes .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of 4-cyano-2-methylbenzene-1-sulfonyl chloride in synthesizing a series of sulfonamide derivatives with varying biological activities. The derivatives were tested against different bacterial strains, showcasing significant antimicrobial properties. This highlights the compound's utility in developing new antibiotics .

Case Study 2: Enantioselective Biocatalysis

Research focused on the enantioselective biocatalytic preparation of 4-substituted indan-1-amines using 4-cyano-2-methylbenzene-1-sulfonyl chloride as an intermediate. This process yielded high enantiomeric excess (>95% ee), demonstrating its potential in synthesizing chiral compounds for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-cyano-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent. The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form various derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The reactivity and physicochemical properties of sulfonyl chlorides are influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

*Calculated based on substituent contributions; exact data unavailable in provided evidence.

Key Differences

- Reactivity: The target compound’s -CH₃ group (electron-donating) partially offsets the electron-withdrawing effects of -CN and -SO₂Cl, likely reducing its reactivity compared to 4-cyanobenzene-1-sulfonyl chloride . In contrast, 4-fluoro-2-methoxybenzene-1-sulfonyl chloride exhibits lower reactivity due to the electron-donating -OCH₃.

- Applications: While 4-cyanobenzene-1-sulfonyl chloride is used in electrochemical sensors (e.g., detecting nitroaromatics) , the methylated derivative may find niche roles in synthesizing hydrophobic sulfonamides.

Biological Activity

4-Cyano-2-methylbenzene-1-sulfonyl chloride, also known as 4-cyano-m-toluenesulfonyl chloride , is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-cyano-2-methylbenzene-1-sulfonyl chloride can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₂S |

| Molecular Weight | 233.69 g/mol |

| CAS Number | 1251110-16-3 |

| SMILES | Cc1cc(C(=O)Cl)cc(N=C=O)cc1S(=O)(=O)Cl |

This compound features a cyano group, a sulfonyl chloride moiety, and a methyl group on the aromatic ring, which contribute to its reactivity and biological properties.

The biological activity of 4-cyano-2-methylbenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets, leading to inhibition of enzymatic activity and modulation of cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity. This is particularly relevant in the context of proteases and other enzymes involved in disease pathways.

- Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the cyano group may enhance the compound's ability to penetrate cellular membranes and exert its effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-cyano-2-methylbenzene-1-sulfonyl chloride. For instance, derivatives have shown promising cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

In vitro assays demonstrated IC50 values in the low micromolar range for these cell lines, indicating potent anticancer activity. A notable case study revealed that modifications to the compound's structure could significantly enhance its selectivity towards cancer cells compared to normal cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Studies and Research Findings

- Case Study on Anticancer Effects : A derivative of 4-cyano-2-methylbenzene-1-sulfonyl chloride was tested against pancreatic carcinoma cells (Panc-1) and exhibited enhanced selectivity towards cancer cells with an IC50 value significantly lower than that observed for normal cells.

- Antimicrobial Screening : In a study evaluating various sulfonyl chloride derivatives, 4-cyano-2-methylbenzene-1-sulfonyl chloride demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.

- Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound binds effectively to target proteins associated with cancer progression, suggesting potential pathways for therapeutic intervention.

Q & A

Q. What are the optimized synthetic routes for 4-cyano-2-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a substituted benzene precursor. For example, sulfonylation of 4-cyano-2-methylbenzene using chlorosulfonic acid or thionyl chloride under controlled temperatures (0–5°C) can yield the sulfonyl chloride. Solvents like dichloromethane or chloroform are preferred to stabilize reactive intermediates. Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and gradual reagent addition to minimize side reactions like hydrolysis .

Q. How does the reactivity of the sulfonyl chloride group dictate its applications in nucleophilic substitutions?

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic attack by amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Reaction conditions (e.g., pH, solvent polarity) critically influence selectivity. For instance, amines react efficiently in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl, while aqueous conditions risk hydrolysis to sulfonic acids .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

Q. What are the primary research applications of this compound in academic settings?

It serves as a versatile intermediate for:

- Sulfonamide synthesis : For drug discovery (e.g., protease inhibitors).

- Protein modification : Crosslinking via cysteine residues in biochemical assays.

- Polymer chemistry : As a monomer for sulfonated polymers with ion-exchange properties .

Advanced Research Questions

Q. How does the methyl group’s position (C2 vs. C3) impact regioselectivity during synthesis?

The C2-methyl group introduces steric hindrance near the sulfonyl chloride, potentially slowing sulfonylation kinetics compared to the C3-methyl isomer. Computational modeling (DFT) can predict electronic effects, while experimental studies may require directing groups (e.g., nitro) to achieve regiocontrol .

Q. What competing reaction pathways arise under varying pH conditions, and how can they be mitigated?

In aqueous basic conditions, hydrolysis to sulfonic acid dominates, while acidic media may promote decomposition. Anhydrous solvents (e.g., THF) and low temperatures (-20°C) suppress hydrolysis. Kinetic studies using HPLC or in-situ IR monitoring can identify optimal reaction windows .

Q. How does thermal stability influence storage and handling protocols?

The compound is moisture-sensitive and prone to decomposition above 40°C. Thermogravimetric analysis (TGA) reveals weight loss starting at ~60°C, suggesting storage at 2–8°C under desiccated conditions. Decomposition products (e.g., SO₂, HCl) require fume hood handling .

Q. Can computational models predict reactivity trends with nucleophiles?

Yes. Molecular docking and transition-state modeling (e.g., Gaussian or ORCA) can simulate nucleophilic attack trajectories. For example, the methyl group’s steric effects may lower activation energy for amine reactions compared to bulkier nucleophiles .

Q. How do electronic effects of the cyano group influence comparative reactivity with other sulfonyl chlorides?

The electron-withdrawing cyano group (-CN) enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with weak nucleophiles (e.g., phenols). Comparative kinetic studies with analogs (e.g., 4-nitro or 4-methoxy derivatives) quantify these effects via Hammett plots .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Low melting points and hygroscopicity complicate crystal growth. Slow vapor diffusion (e.g., hexane/ethyl acetate) at -20°C may yield suitable crystals. SHELX software can refine structures, but twinning or disorder from the methyl/cyano groups may require high-resolution data (≤0.8 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.